(S)-OMPT Triethylammonium salt
Overview
Description
(2S)-OMPT is a chiral compound with significant importance in various scientific fields It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-OMPT typically involves asymmetric reduction reactions. One common method uses carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming (2S)-OMPT . The reaction conditions include the use of glucose dehydrogenase as a cofactor and a hydrogen donor, making the process environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of (2S)-OMPT often employs engineered bacteria containing specific enzymes to enhance yield and selectivity. The process involves preparing a suspension of resting cells, followed by ultrasonic or pressurized disruption to obtain the cell supernatant containing the desired enzymes . This method is advantageous due to its simplicity, high substrate concentration, and wide substrate universality.
Chemical Reactions Analysis
Types of Reactions
(2S)-OMPT undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-OMPT can lead to the formation of corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-OMPT has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (2S)-OMPT involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include signal transduction mechanisms that lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-OMPT include:
- (2S,3S)-2-chloro-3-hydroxy ester
- (2S)-naringenin
- (2S)-pseudoephedrine
Uniqueness
What sets (2S)-OMPT apart from these similar compounds is its specific stereochemistry and the resulting unique reactivity and selectivity. This makes it particularly valuable in applications requiring high precision, such as drug synthesis and enzyme studies.
Properties
IUPAC Name |
N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELRVLEXVWOAY-JNYXYQEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H73N2O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (2S)-OMPT acts as a potent and specific agonist for Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor. [, , , , , ] Binding of (2S)-OMPT to LPA3 initiates a signaling cascade involving G proteins, leading to various downstream effects depending on the cell type. These effects include:
- Calcium Release: (2S)-OMPT stimulates calcium release from intracellular stores in LPA3-expressing cells, including rat hepatoma cells and human ovarian cancer cells. []
- MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation. [, ]
- Cytokine Production: (2S)-OMPT induces the production of cytokines like IL-6 and IL-8, particularly in the context of inflammatory responses. [, ]
- Modulation of Hematopoiesis: Research suggests that (2S)-OMPT, through LPA3 activation, can promote erythropoiesis (red blood cell formation) and inhibit megakaryopoiesis (platelet formation). [, ]
- Suppression of NETosis: Studies in mouse models of sepsis indicate that (2S)-OMPT can suppress the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and organ damage. []
ANone: While the provided research papers focus on the biological activity and therapeutic potential of (2S)-OMPT, they don't delve into detailed structural characterization like molecular formula, weight, or spectroscopic data. These aspects are typically found in chemical synthesis and characterization publications or patents related to the compound.
A: The research highlights the significance of the (2S) stereochemistry for the activity of OMPT. The (2S)-OMPT enantiomer exhibits significantly higher potency (5-to-20 fold) compared to its (2R) counterpart in activating LPA3 and eliciting downstream responses. [] This suggests a crucial role of stereospecific interactions with the receptor.
ANone: Research demonstrates the efficacy of (2S)-OMPT in various experimental models:
- In vitro: (2S)-OMPT effectively induces calcium release, MAPK and Akt activation, and cytokine production in LPA3-expressing cell lines, including human ovarian cancer cells. [, ]
- In vivo: (2S)-OMPT exhibits therapeutic potential in a mouse model of sepsis, where it improves survival rates, reduces organ damage, and suppresses NETosis. [] Additionally, studies indicate its ability to promote erythropoiesis in both cell cultures and animal models. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.